Cas no 1261971-86-1 (4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid)

4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid
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- MDL: MFCD18323064
- インチ: 1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)13-8-9-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22)
- InChIKey: PJSMUXUDPDANIB-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=C(C=1)C1C=CC(C(=O)O)=C(C=1)OC)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 473
- トポロジー分子極性表面積: 84.9
- XLogP3: 3.6
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB330343-5g |
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%; . |
1261971-86-1 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB330343-5 g |
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%; . |
1261971-86-1 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acidに関する追加情報
Introduction to 4-(3-BOC-Aminophenyl)-2-methoxybenzoic Acid (CAS No. 1261971-86-1) and Its Emerging Applications in Chemical Biology
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, identified by the chemical abstracts service number CAS No. 1261971-86-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a benzoic acid core substituted with a 3-(tert-butoxycarbonyl)amino group and a 2-methoxy moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality plays a crucial role in facilitating controlled reactions while maintaining the stability of the compound during synthetic processes. This characteristic is particularly advantageous in multi-step organic synthesis, where protecting groups are often employed to prevent unwanted side reactions. The presence of the 2-methoxybenzoic acid backbone introduces additional reactivity, allowing for further derivatization and functionalization, which is essential for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying and developing small molecules that can modulate biological pathways relevant to human health and disease. The structural features of 4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid make it an attractive scaffold for designing molecules with potential applications in drug discovery. Specifically, the benzoic acid moiety is well-known for its role in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxy group further enhances the compound's solubility and metabolic stability, which are critical factors in drug development.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of enzyme inhibitors. For instance, researchers have explored its use in developing inhibitors targeting metalloproteinases, which are enzymes implicated in several pathological conditions, including cancer progression and neurodegenerative diseases. The 3-(tert-butoxycarbonyl)amino group provides a handle for selective modification, allowing chemists to fine-tune the binding interactions with target proteins. This flexibility has enabled the creation of highly specific inhibitors with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have further enhanced the understanding of how 4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid interacts with biological targets. Molecular docking studies have revealed that this compound can effectively bind to active sites of various enzymes, suggesting its potential as a lead compound for drug development. Additionally, virtual screening techniques have been employed to identify derivatives of this molecule that may exhibit enhanced potency or selectivity. These computational approaches have accelerated the process of identifying promising candidates for further experimental validation.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in treating inflammatory diseases. Inflammatory processes often involve the dysregulation of signaling pathways mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The structural framework of 4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid allows for modifications that can selectively inhibit these enzymes without causing significant side effects. Preclinical studies have demonstrated that certain derivatives of this compound exhibit anti-inflammatory properties comparable to existing therapeutics but with improved efficacy or reduced toxicity.
Another area where this compound has found utility is in the development of radiolabeled probes for diagnostic imaging. The benzoic acid core can be easily functionalized to incorporate radioisotopes such as fluorine-18 or gallium-68, which are commonly used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) scans, respectively. These radiolabeled derivatives have been used to visualize biological processes non-invasively, providing valuable insights into disease mechanisms and therapeutic responses.
The synthesis of 4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps include the formation of the benzoic acid core through catalytic hydrogenation or oxidation processes, followed by selective methylation at the 2-position using methylating agents such as dimethyl sulfate or methyl iodide. The introduction of the 3-(tert-butoxycarbonyl)amino group typically involves reductive amination or nucleophilic substitution reactions under controlled conditions. Each step must be rigorously monitored using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to ensure the desired product is obtained.
The importance of high-purity compounds in pharmaceutical research cannot be overstated. Impurities can not only affect reaction yields but also pose safety risks during downstream applications such as cell culture or animal studies. Therefore, manufacturers specializing in fine chemicals must adhere to stringent quality control protocols throughout the synthesis process. Good Manufacturing Practices (GMP) guidelines are often followed to ensure consistency and reliability in batch-to-batch production.
In conclusion,4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid (CAS No. 1261971-86-1) is a versatile intermediate with broad applications in chemical biology and drug discovery. Its unique structural features enable its use as a building block for developing enzyme inhibitors, anti-inflammatory agents, and diagnostic probes. With ongoing advancements in synthetic chemistry and computational methods,this compound continues to be an indispensable tool for researchers seeking to unravel complex biological processes and develop novel therapeutics.
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